4-cyano-N,N,3-trimethyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-2-carboxamide
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Overview
Description
4-cyano-N,N,3-trimethyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-2-carboxamide is a complex organic compound with a molecular formula of C23H21N3O2S2 . This compound is characterized by its thiophene ring, which is a sulfur-containing five-membered aromatic ring, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-cyano-N,N,3-trimethyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-2-carboxamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group and the cyano group play crucial roles in binding to these targets, leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar compounds include:
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: This compound shares the thiophene ring and cyano group but differs in other functional groups.
2-dicyanomethylidene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran: Another compound with a cyano group and a different ring structure.
The uniqueness of 4-cyano-N,N,3-trimethyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21N3O2S2 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
4-cyano-N,N,3-trimethyl-5-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-18(14-24)22(30-19(15)23(28)26(2)3)25-21(27)20(16-10-6-4-7-11-16)29-17-12-8-5-9-13-17/h4-13,20H,1-3H3,(H,25,27) |
InChI Key |
VSSCAJXDBVEWFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C(=O)N(C)C |
Origin of Product |
United States |
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